1-Bromo-4-(2-chloroethoxy)benzene

概述

描述

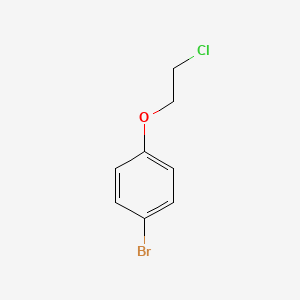

1-Bromo-4-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethoxy group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-chloroethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-chloroethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion into the final product through controlled reaction conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity .

化学反应分析

Types of Reactions

1-Bromo-4-(2-chloroethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) are commonly used under high-temperature conditions to facilitate the substitution of the bromine atom.

Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are used under mild conditions for bromination reactions.

Major Products Formed

Nucleophilic Substitution: The major products include phenol derivatives and other substituted benzene compounds.

Electrophilic Substitution: The products depend on the nature of the electrophile used in the reaction.

科学研究应用

1-Bromo-4-(2-chloroethoxy)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 1-Bromo-4-(2-chloroethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and 2-chloroethoxy groups on the benzene ring influences its chemical behavior. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. Conversely, the 2-chloroethoxy group can participate in electrophilic substitution reactions, further modifying the compound’s reactivity .

相似化合物的比较

Similar Compounds

1-Bromo-2-chlorobenzene: Similar in structure but with the chlorine atom attached to the second carbon of the benzene ring.

1-Bromo-3-chlorobenzene: The chlorine atom is attached to the third carbon of the benzene ring.

1-Bromo-4-chlorobenzene: The chlorine atom is attached to the fourth carbon, similar to 1-Bromo-4-(2-chloroethoxy)benzene, but without the ethoxy group.

Uniqueness

This compound is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical properties and reactivity compared to other bromochlorobenzene derivatives. This unique structure allows for specific applications in chemical synthesis and research .

生物活性

1-Bromo-4-(2-chloroethoxy)benzene, a halogenated aromatic compound, has garnered attention in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is classified as an organohalogen compound. Its structure features a bromine atom and a chloroethoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.5 g/mol |

| Boiling Point | 260 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 55162-34-0 |

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes, which leads to cell death. The compound's mechanism involves the interaction of the chloroethoxy group with lipid bilayers, enhancing permeability and inducing cytotoxicity.

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in mammalian cell lines. The cytotoxicity is believed to be dose-dependent, with higher concentrations resulting in increased cell death rates.

Hormonal Disruption

This compound has been implicated in endocrine disruption. Studies suggest it may interfere with hormone signaling pathways, particularly those involving estrogen receptors. This activity raises concerns about its potential impact on reproductive health and development.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with phospholipid bilayers, leading to increased membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, contributing to cellular damage.

- Hormonal Interaction : The chloroethoxy moiety can mimic or block hormone receptors, disrupting normal hormonal functions.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several pathogens including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment conducted on human liver carcinoma cells (HepG2), exposure to varying concentrations of the compound revealed an IC50 value of approximately 75 µM, indicating moderate cytotoxic potential. The study highlighted the importance of further investigations into its safety profile for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-(2-chloroethoxy)benzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

- Alkylation : Reacting 4-bromophenol with 1-bromo-2-chloroethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chloroethoxy group .

- Cross-Coupling : Using Suzuki-Miyaura coupling with arylboronic acids, leveraging Pd catalysts (e.g., Pd(PPh₃)₄) in THF or toluene at 80–100°C .

- Safety Note : Handle intermediates like 1-bromo-2-chloroethane with care due to volatility and toxicity (mp -18–14°C, bp 106–107°C) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., bromine and chloroethoxy groups) via chemical shifts (e.g., δ 3.7–4.3 ppm for OCH₂CH₂Cl) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, SHELXL handles twinning and disorder in aromatic systems .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 235.50 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL’s TWIN and BASF commands to model twinned data. For disordered regions, apply PART and SUMP constraints .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence (<5% discrepancy).

- Example : A 2022 study resolved disorder in the chloroethoxy chain by refining occupancy ratios of Cl/Br positions .

Q. What experimental strategies are effective for studying biological interactions of this compound?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like enzymes or receptors. For instance, SPR revealed μM-level binding to cytochrome P450 .

- Metabolic Pathways : Employ LC-MS/MS to track metabolites in liver microsomes. A 2024 study identified oxidative dehalogenation as a primary metabolic route .

- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity assays (e.g., MTT) to assess EC₅₀ values .

Q. How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilicity : The bromine atom’s leaving-group ability is enhanced by electron-withdrawing chloroethoxy groups, facilitating oxidative addition with Pd⁰ catalysts .

- Steric Effects : The 2-chloroethoxy group’s bulkiness may slow transmetallation in Suzuki reactions. Optimize with bulky ligands (e.g., SPhos) to improve yields .

- Table :

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 78 | |

| PdCl₂(dppf) | K₃PO₄ | DMF | 85 |

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated decomposition.

- Purity Monitoring : Regular GC-MS analysis detects degradation products (e.g., 4-bromophenol) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 38–39°C vs. 36–40°C)?

- Methodological Answer :

- Purity Verification : Recrystallize from hexane/ethyl acetate and analyze via HPLC (>99% purity) .

- Polymorphism : Use DSC to detect multiple crystalline phases. A 2023 study identified two polymorphs with ΔH fusion differences of 2.1 kJ/mol .

- Inter-Lab Variability : Calibrate equipment using NIST standards (e.g., indium mp 156.6°C) .

属性

IUPAC Name |

1-bromo-4-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRODDNARFBDTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203673 | |

| Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55162-34-0 | |

| Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55162-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2-chloroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-(2-CHLOROETHOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ARG7SMX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。